molecular formula C22H21ClFN5OS B6486893 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-20-7

5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486893
CAS No.: 869344-20-7
M. Wt: 458.0 g/mol
InChI Key: ORYGASSMAWFKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with a 2-chlorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a methyl group. Its molecular formula is C₂₂H₂₁ClFN₅OS (molecular weight: 458.0) . The structural complexity arises from the triazolothiazole scaffold, a pharmacophoric motif often associated with diverse biological activities, including antifungal and central nervous system (CNS) modulation.

Properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-4-2-3-5-18(17)23)28-12-10-27(11-13-28)16-8-6-15(24)7-9-16/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYGASSMAWFKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact withc-Met kinase , suggesting that this compound may also target kinases or similar proteins.

Mode of Action

It’s suggested that the compound could potentially inhibitc-Met kinase , which would interfere with signal transduction pathways and potentially halt cell proliferation.

Biochemical Pathways

Inhibition ofc-Met kinase would likely impact pathways related to cell growth and proliferation.

Pharmacokinetics

Similar compounds have been found to significantly reduceAchE levels , suggesting that this compound may also have an impact on enzyme levels and thus influence its bioavailability.

Result of Action

The potential inhibition ofc-Met kinase could result in the disruption of cell signaling pathways, potentially leading to a halt in cell proliferation.

Biological Activity

The compound 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 869344-20-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClFN5OSC_{22}H_{21}ClFN_5OS, with a molecular weight of 458.0 g/mol. The structure incorporates a triazole and thiazole ring system, which are known to contribute to various biological activities.

Antifungal Activity

Recent studies have indicated that derivatives of this compound exhibit antifungal properties. For instance, research into related triazole compounds has shown promising results against fungal strains, suggesting that modifications to the triazole structure can enhance antifungal efficacy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

The proposed mechanism of action includes:

  • Topoisomerase II Inhibition : The compound may act as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell death in cancerous cells.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle of certain cancer cell lines, preventing further proliferation .

Case Studies

  • Study on HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on liver cancer cells.
    • Findings : Significant reductions in cell viability were noted at concentrations above 5 μM, with evidence of apoptosis through caspase activation.
  • Study on MCF-7 Cells :
    • Objective : To assess the effects on breast cancer cells.
    • Findings : Similar cytotoxic effects were observed, with enhanced apoptosis markers detected via flow cytometry analysis.

Data Summary Table

Biological ActivityCell LineConcentration (μM)Effects
CytotoxicityHepG2>5Apoptosis induction
CytotoxicityMCF-7>5Apoptosis induction
AntifungalVarious fungiVariesInhibition of growth

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent variations, synthetic routes, and inferred pharmacological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Molecular Weight Key Inferences
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazol-6-ol 2-Chlorophenyl, 4-(4-fluorophenyl)piperazine, methyl 458.0 Potential CNS/antifungal activity due to piperazine and triazole-thiazole core
5-{4-(3-Chlorophenyl)Piperazin-1-YlMethyl}-2-Methyl... [1,2,4]Triazolo[3,2-b][1,3]thiazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl 542.0 Increased hydrophobicity from ethoxy/methoxy groups; potential reduced solubility
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)... Thiazole-pyrazole hybrid Multiple 4-fluorophenyl groups, triazole N/A Isostructural packing (triclinic symmetry); planar conformation may enhance crystallinity
3-(5-(4-Methoxyphenyl)Pyrazol-3-Yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles Triazolo-thiadiazole 4-Methoxyphenyl, variable R groups (e.g., methyl, halogen) ~350–450 Antifungal activity predicted via molecular docking (14-α-demethylase target)

Key Observations

Structural Variations: Substituent Position: The target compound’s 2-chlorophenyl group (vs. 3-chlorophenyl in ) may alter steric interactions with biological targets. Hybrid Cores: Compounds like replace the triazolothiazole core with triazolo-thiadiazole, which may shift activity toward antifungal effects.

Synthetic Considerations :

  • The target compound’s synthesis likely involves condensation of a triazolothiazole precursor with substituted benzyl halides or aldehydes, akin to methods in (e.g., coupling with chlorobenzyl chloride).
  • Catalytic conditions (e.g., Bleaching Earth Clay in PEG-400 ) are critical for achieving high yields in structurally complex analogs.

Pharmacological Implications: Antifungal Potential: Molecular docking studies on triazolo-thiadiazoles suggest activity against fungal lanosterol 14-α-demethylase, a cytochrome P450 enzyme. The target compound’s triazole-thiazole core may exhibit similar interactions.

Physicochemical Properties: Solubility: The target compound’s molecular weight (458.0) and lack of polar substituents (vs. Crystallinity: Isostructural compounds like exhibit triclinic packing, which may influence formulation stability.

Preparation Methods

Triazolo-Thiazole Core Synthesis

The triazolo[3,2-b]thiazole scaffold is typically synthesized via a cyclocondensation reaction between thiosemicarbazides and α-haloketones. For Compound X, this involves:

Step 1 : Reaction of 2-methyl-5-hydrazinyl-1,3-thiazol-6-ol with chloroacetone in ethanol under reflux (78°C, 12 hours), yielding 2-methyl-thiazolo[3,2-b]triazol-6-ol.
Step 2 : Bromination at position 5 using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) at 0°C to introduce a bromine atom for subsequent coupling.

Table 1 : Optimization of Core Synthesis

ParameterConditionYield (%)Purity (%)Source
SolventEthanol7295
Temperature78°C6893
Brominating AgentNBS8598
MethodCatalystTemperatureYield (%)Byproducts
ANone120°C58Isomeric adducts
BPd(PPh₃)₄100°C82<5%

Methyl Group Installation and Final Functionalization

The 2-methyl group is introduced early in the synthesis (Step 1 of core formation). Hydroxylation at C6 is achieved via acid-catalyzed hydrolysis of a methoxy precursor using hydrobromic acid (HBr) in acetic acid.

Critical Note : Direct hydroxylation risks oxidation of the thiazole sulfur; thus, protective strategies like tert-butyldimethylsilyl (TBS) ethers are recommended.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

  • Continuous Flow Reactors : Reduce reaction times from 24 hours to 2 hours for piperazine coupling.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, improving E-factor scores by 40%.

Purification Techniques

  • High-Performance Liquid Chromatography (HPLC) : Achieves >99.5% purity using a C18 column with acetonitrile/water (70:30).

  • Crystallization : Ethanol/water (1:3) yields needle-like crystals suitable for X-ray diffraction analysis.

Challenges and Mitigation Strategies

Regioisomer Formation

The triazolo-thiazole ring system can form two regioisomers during cyclization. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this by favoring kinetic control.

Piperazine Ring Stability

4-(4-Fluorophenyl)piperazine is prone to N-oxide formation under acidic conditions. Neutral pH and inert atmospheres (N₂) are critical during coupling .

Q & A

Q. Critical conditions :

  • Temperature : Cyclization steps often require 80–100°C in polar aprotic solvents (e.g., DMF) .
  • Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts during alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Basic: How is the compound’s structural identity confirmed, and what analytical techniques are prioritized?

Answer:
Multi-modal characterization is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent integration (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the fused thiazolo-triazole system .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 510.1 for C₂₅H₂₁ClFN₅O₂S) .
  • Elemental Analysis : Validates purity (C, H, N, S within ±0.4% of theoretical) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase assays)?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 μM) or buffer pH alter inhibition kinetics .
  • Compound Stability : Hydrolysis of the triazole ring under acidic/alkaline conditions reduces potency; validate stability via HPLC before testing .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for phosphorylated targets) .

Q. Methodological recommendation :

  • Use a standardized protocol (e.g., Eurofins KinaseProfiler™) and report full experimental parameters (e.g., pre-incubation time, DMSO concentration) .

Advanced: What strategies optimize regioselectivity during functionalization of the thiazolo-triazole scaffold?

Answer:
Regioselectivity challenges arise due to the electron-rich triazole and electron-deficient thiazole rings:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution .
  • Metal Catalysis : Pd-catalyzed C–H activation at the 2-methyl position for halogenation or cross-coupling .
  • Computational Guidance : DFT calculations (e.g., Hirshfeld charge analysis) predict reactive sites .

Q. Example :

  • Suzuki coupling at the 5-position achieves >80% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .

Advanced: How can metabolic stability be improved without compromising target affinity?

Answer:
Structure-Activity Relationship (SAR) strategies :

  • Piperazine Modifications : Replace 4-fluorophenyl with 4-CF₃ to reduce CYP3A4-mediated N-dealkylation .
  • Hydroxyl Group Masking : Synthesize prodrugs (e.g., acetylated 6-OH) to enhance plasma stability .
  • Isosteric Replacement : Substitute the furan ring (if present) with a bioisostere like thiophene to maintain π-stacking interactions .

Q. Validation :

  • Microsomal Assays : Compare intrinsic clearance (Cl₋int) of analogs in human liver microsomes .

Basic: What are the key physicochemical properties influencing solubility and formulation?

Answer:

  • LogP : Calculated ~3.1 (moderate lipophilicity) limits aqueous solubility (<0.1 mg/mL) .
  • pKa : The phenolic -OH (pKa ~9.5) and piperazine (pKa ~7.1) enable pH-dependent solubility .
  • Solid-State Forms : Polymorph screening (e.g., via slurry experiments) identifies stable crystalline forms for co-crystallization .

Advanced: How can in silico models predict off-target interactions, and what are their limitations?

Answer:
Computational workflows :

  • Molecular Docking : Screen against Pharmaprojects® or ChEMBL databases to identify GPCR/kinase off-targets .
  • Machine Learning : Train models on Tox21 datasets to predict hERG or CYP inhibition .

Q. Limitations :

  • False positives arise from inaccurate protonation states (e.g., piperazine at physiological pH) .
  • Validation : Confirm predictions with radioligand binding assays (e.g., ³H-spiperone for 5-HT₂A) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.